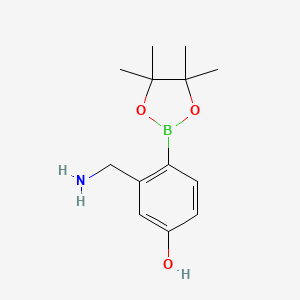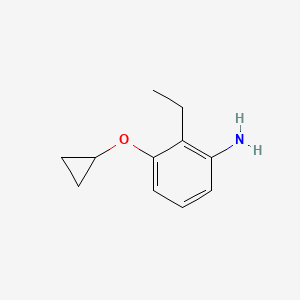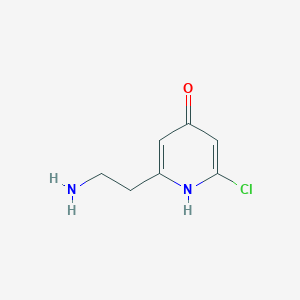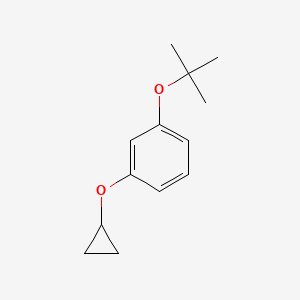
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features both an aminomethyl group and a dioxaborolane moiety attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Formation of the dioxaborolane moiety: This can be achieved by reacting a suitable phenol derivative with a boronic acid or boronate ester under conditions that promote the formation of the dioxaborolane ring.
Introduction of the aminomethyl group: This step often involves the use of a Mannich reaction, where formaldehyde and an amine are reacted with the phenol derivative to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Primary amines.
Substitution: Nitro, halogenated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol depends on its specific application. For example:
In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the dioxaborolane moiety can participate in covalent bonding or coordination chemistry.
In materials science: The compound’s unique structure can influence the properties of the materials it is incorporated into, such as enhancing stability, reactivity, or mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)phenol: Lacks the dioxaborolane moiety, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Lacks the aminomethyl group, which reduces its potential for forming hydrogen bonds or electrostatic interactions.
Uniqueness
3-(Aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both the aminomethyl and dioxaborolane groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H20BNO3 |
|---|---|
Molekulargewicht |
249.12 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7,16H,8,15H2,1-4H3 |
InChI-Schlüssel |
ASAIFVRXVPHKLN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















